molecular formula C8H18S B166003 Dibutyl sulfide CAS No. 544-40-1

Dibutyl sulfide

Cat. No. B166003
CAS RN: 544-40-1
M. Wt: 146.3 g/mol
InChI Key: HTIRHQRTDBPHNZ-UHFFFAOYSA-N
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Description

Dibutyl sulfide, also known as butyl sulfide, N-butyl sulfide, Di-n-butyl sulfide, and butylthiobutane, is a symmetric thioether . It is a colorless to pale yellow clear liquid . It is found in raw cabbage, boiled and cooked beef, and some varieties of mushroom . Dibutyl sulfide is typically used as a flavoring agent . As a thioether, dibutyl sulfide has applications in organic synthesis as a solvent as well as a reagent .


Synthesis Analysis

Butyl sulfide is used as an organic building block in chemical synthesis. It is used to prepare dibutyl sulfoxide (DBSO) via oxidation reaction . DBSO is used as a valuable organic solvent for the extraction of zirconium, palladium, platinum, and gold .


Molecular Structure Analysis

The molecular formula of Dibutyl sulfide is C8H18S . The molecular weight is 146.29 g/mol . The structure of Dibutyl sulfide can be represented as CH3(CH2)3S(CH2)3CH3 .


Chemical Reactions Analysis

Dibutyl sulfide is used in the preparation of dibutyl sulfoxide (DBSO) via an oxidation reaction .


Physical And Chemical Properties Analysis

Dibutyl sulfide has a vapor density of 5.07 (vs air), a vapor pressure of 5.17 mmHg at 37.7 °C, and an assay of ≥98.0% (GC) . Its refractive index n20/D is 1.452 (lit.) . It has a boiling point of 188-189 °C (lit.) and a melting point of −76 °C (lit.) . The density of Dibutyl sulfide is 0.838 g/mL at 25 °C (lit.) .

Scientific Research Applications

Sulfur Release and Transformation in Pyrolysis

Dibutyl sulfide has been studied for its behavior in pyrolysis under oxidative atmospheres. It has a high sulfur release compared to other sulfur compounds, indicating its potential use in sulfur extraction processes. The study by Liu et al. (2014) found that dibutyl sulfide's sulfur compounds can be removed under an oxidative atmosphere with minimal carbon loss, making it a promising candidate for industrial applications where sulfur extraction and control are necessary (Liu et al., 2014).

Self-Assembly on Copper Surfaces

Dibutyl sulfide's ability to form highly ordered islands on copper surfaces at low temperatures has been explored. Jensen et al. (2007) demonstrated that dibutyl sulfide grows in ordered patterns due to molecule-surface bonds and intermolecular van der Waals bonding. This suggests its potential in nanoscale assembly applications and as a robust alternative for self-assembled systems (Jensen et al., 2007).

Extraction and Separation of Palladium and Platinum

In the field of metal extraction, dibutyl sulfide has been used for the extraction and separation of palladium and platinum. Guo (2008) researched its effectiveness, finding that it can efficiently extract palladium and platinum from solutions, indicating its application in refining and recovery of these precious metals (Guo, 2008).

Applications in Oxidative Processes

Dibutyl sulfide's reaction with ozone and other oxidants has been studied to understand its degradation products and reaction mechanisms. For instance, Popiel et al. (2008) found that dibutyl sulfide oxidizes to form dibutyl sulfoxide and sulfone, which could be relevant in environmental chemistry and industrial processes (Popiel et al., 2008).

Role in Supramolecular Chemistry

In supramolecular chemistry, dibutyl sulfide has been investigated for its binding and release properties, particularly with sulfide and hydrosulfide anions. Vazquez and Šindelář (2018) presented the first supramolecular binding of these anions in water, which could have implications in medical and environmental applications (Vazquez & Šindelář, 2018).

Safety And Hazards

Dibutyl sulfide is combustible and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Dibutyl sulfide is used as an organic building block in chemical synthesis . It is used to prepare dibutyl sulfoxide (DBSO) via oxidation reaction . DBSO is used as a valuable organic solvent for the extraction of zirconium, palladium, platinum, and gold . Therefore, the future directions of Dibutyl sulfide could be in the field of organic synthesis and extraction of precious metals.

properties

IUPAC Name

1-butylsulfanylbutane
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InChI

InChI=1S/C8H18S/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
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InChI Key

HTIRHQRTDBPHNZ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18S
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DSSTOX Substance ID

DTXSID6022058
Record name Dibutyl sulfide
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Molecular Weight

146.30 g/mol
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Physical Description

Liquid; [Merck Index] Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with repulsive odour
Record name n-Butyl sulfide
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Record name Butyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

182.00 to 189.00 °C. @ 760.00 mm Hg
Record name Dibutyl sulfide
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Solubility

insoluble in water; soluble in ethyl alcohol and ethyl ether
Record name Butyl sulfide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.832-0.840
Record name Butyl sulfide
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Vapor Pressure

1.2 [mmHg]
Record name n-Butyl sulfide
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Product Name

Dibutyl sulfide

CAS RN

544-40-1
Record name Dibutyl sulfide
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Record name n-Butyl sulfide
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Record name Dibutyl sulfide
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Melting Point

-80 °C
Record name Dibutyl sulfide
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

n-Butanethiol (0.69 mL, 6.4 mmol) was added dropwise to a cold suspension of NaH (60% oil dispersion, 307 mg, 7.7 mmol) in DMF (10 mL). After 30 min, the resulting solution was treated with 3-methoxymethoxybenzyl chloride (40) (595 mg, 3.2 mmol) and stirred for an additional hour at room temperature. The reaction mixture was quenched with saturated NH4Cl and extracted with ether. The combined organic phase was washed with brine, dried over Na2SO4, and concentrated. The crude residue was purified by flash chromatography eluting with 1% AcOEt-Hexanes to yield n-butylsulfide 42 (248 mg, 32%). 1H NMR (400 MHz, CDCl3) δ: 0.90 (t, J=7.3 Hz, 3H, —CH3), 1.40 (m, 2H, —CH2—CH2), 1.56 (m, 2H, —CH2—CH2), 2.44 (t, J=7.5 Hz, 2H, —CH2—S), 3.50 (s, 3H, OMe) 3.69 (s, 2H, —CH2—S), 5.20 (s, 2H, —CH2—O), 6.96 (d, J=7.2 Hz, 1H, Ar), 6.98 (d, J=7.3 Hz, 1H, Ar), 7.01 (s, 1H, Ar), 7.24 (t, J=7.8 Hz, 1H, Ar).
Quantity
0.69 mL
Type
reactant
Reaction Step One
Name
Quantity
307 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
595 mg
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Citations

For This Compound
995
Citations
DO Bellisario, AD Jewell, HL Tierney… - The Journal of …, 2010 - ACS Publications
… In this work the assembly of a thioether species, dibutyl sulfide (DBS), on a Au{111} surface has been explored using scanning tunneling microscopy (STM). The energetics of the DBS−…
Number of citations: 42 pubs.acs.org
E Baciocchi, TD Giacco, F Elisei… - Journal of the …, 2003 - ACS Publications
… With the aim of shedding light on some of these aspects, the photooxygenation of dibutyl sulfide (Bu 2 S) and thioanisole (PhSMe) sensitized by N-methylquinolinium tetrafluoborate (…
Number of citations: 171 pubs.acs.org
MA Fox, PK Miller, MD Reiner - The Journal of Organic Chemistry, 1979 - ACS Publications
… Identifiable products and typical yields (with respect to reacted dibutyl sulfide) from the … The rate of sulfoxide production in the photolysis of 0.025 M dibutyl sulfide in a 50% acetone…
Number of citations: 7 pubs.acs.org
SC Jensen, AE Baber, HL Tierney, ECH Sykes - ACS nano, 2007 - ACS Publications
… of dibutyl sulfide molecules in a disordered array. We never observed scattering of surface-state electrons from the dibutyl sulfide … We believe that the 2D gas of dibutyl sulfide molecules …
Number of citations: 24 pubs.acs.org
J Tang, T Kamo, M Yamada, Y Ohshima… - Bulletin of the Chemical …, 1987 - journal.csj.jp
… And, dibutyl sulfide, expected product of reaction (5), was not detected in the product. The initiation quite analogous to reaction (3) was also suggested in the reactions of dimethyl and …
Number of citations: 5 www.journal.csj.jp
M Chen, Y Jin, J Li, Y Zhang, X Li - Industrial & Engineering …, 2017 - ACS Publications
The oxidation of dibutyl sulfide with aqueous hydrogen peroxide as a liquid–liquid reaction was investigated. The autocatalysis, solubility of H 2 O 2 in organic phase, and effects of …
Number of citations: 12 pubs.acs.org
Y Kitamaki, Y Shimizu, E Yoshimura, K Kato… - Journal of the Japan …, 2014 - jstage.jst.go.jp
… -a (dibutyl sulfide), has been issued by National Metrology Institute of Japan, National Institute of Advanced Industrial Science and Technology (NMIJ, AIST). The purity of dibutyl sulfide …
Number of citations: 3 www.jstage.jst.go.jp
S Popiel, T Nalepa, D Dzierżak, R Stankiewicz… - Journal of hazardous …, 2008 - Elsevier
… In this study we have decided to investigate processes taking place during oxidation of dibutyl sulfide (DBS) as a selected, model sulphide pollution in environment of chloroform. Other …
Number of citations: 8 www.sciencedirect.com
EN Gil'bert, GV Glukhova, GG Glukhov… - Journal of …, 1971 - Springer
… The atom absorption technique of the gold determination in solutions which involves the selective gold extraction with dibutyl sulfide and concentration simultaneously is described …
Number of citations: 15 link.springer.com
SC Jensen, AE Baber, HL Tierney, EC H. Sykes - ACS nano, 2007 - ACS Publications
… (23, 24) In a recently published paper, we showed that, at 78 K, thioethers as small as dibutyl sulfide also arrange themselves in linear rows to form a SAM in which the ordering is …
Number of citations: 22 pubs.acs.org

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